molecular formula C22H24ClN3O6S B2855626 2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate CAS No. 896704-24-8

2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate

Cat. No. B2855626
CAS RN: 896704-24-8
M. Wt: 493.96
InChI Key: XNARIDBXBCCHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate is a useful research compound. Its molecular formula is C22H24ClN3O6S and its molecular weight is 493.96. The purity is usually 95%.
BenchChem offers high-quality 2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

Research on similar compounds, such as zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrates their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

Formazans derived from Mannich bases of related thiadiazole compounds have shown moderate antimicrobial activity against pathogenic bacterial and fungal strains. Such studies highlight the potential of thiadiazole derivatives in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Metabolic Studies

Investigations into the metabolism of psychoactive phenethylamines related to the compound reveal insights into the metabolic pathways and potential pharmacokinetic profiles of similar compounds. These studies are crucial for understanding the biotransformation and the safety profile of novel therapeutic agents (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

properties

IUPAC Name

[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O6S/c1-22(2,11-19-24-15-6-4-5-7-18(15)33(29,30)26-19)12-21(28)32-13-20(27)25-16-10-14(23)8-9-17(16)31-3/h4-10H,11-13H2,1-3H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNARIDBXBCCHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)OCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate

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